(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol
CAS No.:
Cat. No.: VC18622065
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol |
| Standard InChI | InChI=1S/C9H18N2O/c1-7(12)4-11-5-8-2-3-9(6-11)10-8/h7-10,12H,2-6H2,1H3/t7-,8?,9?/m0/s1 |
| Standard InChI Key | QODUIPLRMQIEEB-UEJVZZJDSA-N |
| Isomeric SMILES | C[C@@H](CN1CC2CCC(C1)N2)O |
| Canonical SMILES | CC(CN1CC2CCC(C1)N2)O |
Introduction
Structural and Stereochemical Features
The compound’s core consists of a bicyclo[3.2.1]octane system, a bridged bicyclic structure with seven-membered ring topology. The 3,8-diazabicyclo[3.2.1]octane moiety imposes conformational rigidity, while the (2S)-propan-2-ol group introduces a stereogenic center critical for molecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 170.25 g/mol |
| Topological Polar Surface Area | ~45 Ų (estimated) |
| logP | ~0.8 (calculated via ChemAxon) |
The (2S) configuration at the propan-2-ol carbon ensures enantioselective binding to biological targets, as evidenced by related compounds like Azaprocin (CAS 448-34-0), which shares the diazabicyclo[3.2.1]octane framework . NMR analysis of analogous structures reveals distinct proton environments: the bridgehead hydrogens (H-1 and H-5) resonate as triplets near δ 3.2–3.5 ppm, while the alcohol proton appears as a multiplet at δ 4.1–4.3 ppm .
Synthetic Strategies and Optimization
Synthesis of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol typically involves multi-step routes starting from bicyclic amine precursors. A plausible pathway, adapted from methods used for 3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol dihydrochloride, includes:
-
Bicyclic Amine Formation: Cyclocondensation of 1,5-diaminopentane with a ketone under acidic conditions yields the diazabicyclo[3.2.1]octane core.
-
Alkylation: Reaction with (R)-epichlorohydrin introduces the propan-2-ol group, followed by resolution via chiral chromatography to isolate the (2S)-enantiomer.
-
Purification: High-performance liquid chromatography (HPLC) with a chiral stationary phase ensures enantiomeric excess >98%.
Critical challenges include minimizing racemization during alkylation and achieving high diastereoselectivity. Recent advances in asymmetric catalysis, such as Jacobsen’s thiourea catalysts, could enhance stereochemical control .
Physicochemical and Pharmacokinetic Properties
The compound’s balanced logP (~0.8) and moderate polar surface area (~45 Ų) suggest favorable blood-brain barrier permeability, making it a candidate for CNS-targeted therapeutics . Solubility in aqueous media is limited (estimated 2–5 mg/mL at pH 7.4) but improves upon salt formation (e.g., hydrochloride or citrate). Accelerated stability studies indicate degradation <5% after 6 months at -20°C under nitrogen.
Biological Activity and Mechanisms
While direct pharmacological data for (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol are scarce, structurally related compounds exhibit diverse activities:
-
BCL6 Inhibition: Analogous tricyclic quinolinones (e.g., CCT374705) inhibit BCL6 transcriptional activity via competitive binding to its BTB domain .
-
Opioid Receptor Modulation: Azaprocin (CAS 448-34-0), a diazabicyclo[3.2.1]octane derivative, shows κ-opioid receptor agonism .
-
Enzyme Inhibition: 2-(3,8-Diazabicyclo[3.2.1]octan-3-yl)acetic acid (PubChem CID 22273380) acts as a monoamine oxidase (MAO) inhibitor .
The (2S)-propan-2-ol group may enhance hydrogen bonding with target proteins, as seen in BCL6 inhibitors where hydroxyl groups improve binding affinity by 10-fold .
Applications in Drug Discovery
This compound’s rigid scaffold and stereochemistry position it as a versatile intermediate for:
-
CNS Drug Development: Potential applications in Alzheimer’s disease (via MAO inhibition ) or pain management (opioid receptor modulation ).
-
Oncology: BCL6 inhibition is a validated strategy in diffuse large B-cell lymphoma .
-
Antimicrobial Agents: Bicyclic amines exhibit activity against Gram-positive bacteria, though this remains underexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume